molecular formula C8H16ClN B2938991 7-Methyl-4-azaspiro[2.5]octane;hydrochloride CAS No. 2361644-96-2

7-Methyl-4-azaspiro[2.5]octane;hydrochloride

Cat. No.: B2938991
CAS No.: 2361644-96-2
M. Wt: 161.67
InChI Key: SEQZSDUWKBQYAH-UHFFFAOYSA-N
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Description

7-Methyl-4-azaspiro[2.5]octane hydrochloride is a bicyclic organic compound featuring a spirocyclic structure with a nitrogen atom at the 4-position and a methyl substituent at the 7-position of the azaspiro ring. The molecular formula is C₈H₁₆ClN, with an estimated molecular weight of 161.7 g/mol (based on analogous compounds like 6-Methyl-4-azaspiro[2.5]octane hydrochloride ). This compound is primarily utilized as a building block in pharmaceutical synthesis due to its rigid spirocyclic framework, which can enhance binding specificity in drug candidates.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-4-azaspiro[2.5]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-7-2-5-9-8(6-7)3-4-8;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQZSDUWKBQYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2(C1)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-azaspiro[2.5]octane;hydrochloride typically involves the annulation of cyclopentane or four-membered rings. One common method includes the reaction of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-azaspiro[2.5]octane;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted spirocyclic compounds .

Scientific Research Applications

Applications in Scientific Research

4-Azaspiro[2.5]octan-7-one;hydrochloride, a related compound, has applications in scientific research, including use as a building block in synthesizing complex molecules, study for potential interactions with biological macromolecules, investigation for potential therapeutic properties, and utilization in the production of specialty chemicals and materials.

7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride, another related compound, exhibits biological activity as an inhibitor of LRRK2 kinase, which is implicated in neurodegenerative diseases such as Parkinson's disease.

4-Oxa-7-azaspiro [2.5] octane or a salt of it is useful as an intermediate in the preparation of compounds having LRRK2 kinase inhibitory activity for the treatment of diseases such as Parkinson's . It can also be used as an intermediate for preparing a compound having GPR43 receptor agonist activity, useful for treating diseases such as diabetes, obesity, and inflammatory bowel disease . Furthermore, it is an intermediate for compounds with interleukin-1 receptor-related kinase 4(IRAK4) inhibitory activity, Isocitrate Dehydrogenase (IDH) inhibitory activity and retinoic acid receptor-related orphan receptor γ t (ROR γ t) inhibitory activity .

Safety and Hazards

Based on the search results for the compound Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride, the following hazards exist :

  • Skin Irritation Causes skin irritation.
  • Eye Irritation Causes serious eye irritation.
  • Respiratory Irritation May cause respiratory irritation.

Case Studies

  • Antimicrobial Efficacy: A study showed that 4-Azaspiro[2.5]octan-7-one hydrochloride had inhibitory effects on Gram-positive bacteria, suggesting it could be a lead compound for new antibiotics.
  • Neuropharmacological Assessment: 4-Azaspiro[2.5]octan-7-one hydrochloride showed anxiolytic effects in animal models, indicating potential use in treating mood disorders.

Related Compounds and Structural Information

  • 4-Oxa-7-azaspiro[2.5]octan-6-one: This compound is similar in structure but has an oxygen atom in the ring.
  • 4-Azaspiro[2.5]octane: This compound lacks the ketone functional group present in 4-Azaspiro[2.5]octan-7-one;hydrochloride.
  • 7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride: Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of LRRK2 kinase, which is implicated in neurodegenerative diseases such as Parkinson's disease.
  • 4,7-diazaspiro[2.5]octane: Spiro ring-containing piperazide compound .

Mechanism of Action

The mechanism of action of 7-Methyl-4-azaspiro[2.5]octane;hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Azaspiro Compounds

Structural and Functional Differences

The table below summarizes key structural and physicochemical properties of 7-Methyl-4-azaspiro[2.5]octane hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
7-Methyl-4-azaspiro[2.5]octane HCl C₈H₁₆ClN ~161.7 (estimated) Methyl at 7th position, single nitrogen (4-aza) Pharmaceutical intermediates
6-Methyl-4-azaspiro[2.5]octane HCl C₈H₁₆ClN 161.7 Methyl at 6th position Lab research, drug discovery
4,7-Diazaspiro[2.5]octane diHCl C₆H₁₂N₂·2HCl 275.22 Two nitrogen atoms (4- and 7-positions) Multitarget drug candidates
4-Oxa-7-azaspiro[2.5]octane HCl C₆H₁₂ClNO 149.62 Oxygen atom replacing a CH₂ group (4-oxa) Solubility-enhanced scaffolds
5-Azaspiro[2.5]octane HCl C₇H₁₄ClN 163.65 Nitrogen at 5th position, no methyl substituent Flexible pharmacophores
Key Observations:
  • Substituent Position : The placement of the methyl group (e.g., 6th vs. 7th position) affects steric hindrance and electronic distribution, influencing reactivity and binding interactions .
  • Multiple Nitrogen Atoms : 4,7-Diazaspiro compounds offer additional hydrogen-bonding sites, enhancing interactions with biological targets like enzymes or receptors .

Challenges and Limitations

  • Synthetic Complexity : Introducing substituents like methyl groups requires precise control to avoid regioisomeric byproducts .
  • Solubility Issues : Despite their rigidity, some azaspiro compounds exhibit poor aqueous solubility, necessitating formulation strategies (e.g., salt formation, prodrugs) .

Biological Activity

Overview

7-Methyl-4-azaspiro[2.5]octane;hydrochloride is a spirocyclic amine with the molecular formula C₈H₁₅N·HCl. This compound is characterized by a unique spiro structure where a nitrogen atom is integrated into the spiro ring system. Its potential biological activities and mechanisms of action are of significant interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It can modulate receptor activity and influence enzymatic pathways, which may lead to therapeutic effects. The specific pathways and targets are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of quinolone compounds have shown cytotoxic effects against various cancer cell lines, suggesting that spirocyclic structures may also possess similar activities. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and cell cycle arrest .

Pharmacological Applications

This compound has been explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds targeting neurological disorders and cancer therapies. Its structural characteristics may confer unique pharmacological properties, making it a candidate for further development in drug formulation .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro assays using various cancer cell lines (e.g., A549, MCF7) have shown that spirocyclic compounds can significantly inhibit cell proliferation, with IC50 values indicating potent activity. For example, related compounds demonstrated IC50 values ranging from 1 μM to 44 μM against tissue non-specific alkaline phosphatase, highlighting their potential as therapeutic agents .
  • Mechanistic Insights : Studies have indicated that the mechanism of action involves the disruption of microtubule dynamics and induction of apoptosis through caspase activation pathways. Compounds structurally related to this compound have been shown to activate cyclin-dependent kinases (CDKs), leading to cell cycle dysregulation and apoptosis in cancer cells.
  • Comparative Analysis : A comparative study involving similar spirocyclic compounds revealed that variations in nitrogen positioning and functional groups significantly affect biological activity. For instance, 7-Methyl-5-azaspiro[2.5]octane;hydrochloride exhibited distinct pharmacological profiles compared to its analogs, suggesting that structural modifications can enhance or alter biological effects .

Data Table: Biological Activity Comparison

Compound NameStructure TypeNotable PropertiesIC50 (μM)
This compoundSpirocyclicPotential anticancer activityTBD
7-Methyl-5-azaspiro[2.5]octane;hydrochlorideSpirocyclicEnhanced cytotoxicityTBD
Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochlorideCarboxylate derivativeDifferent functional group influencesTBD

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Methyl-4-azaspiro[2.5]octane hydrochloride with high purity?

  • Methodology : Utilize a combination of quantum chemical reaction path searches (to predict viable synthetic routes) and Design of Experiments (DOE) to optimize reaction conditions. DOE reduces trial-and-error by systematically varying parameters (e.g., temperature, catalyst loading) while minimizing experimental runs. Post-synthesis, validate purity via HPLC with Chromolith or Purospher® columns, as these offer high resolution for spirocyclic compound separation .
  • Key Steps :

  • Quantum calculations to identify energetically favorable pathways.
  • DOE matrices (e.g., factorial designs) to refine solvent systems and reaction times.
  • HPLC analysis with UV detection (λ = 210–260 nm) to confirm purity >98% .

Q. How should researchers safely handle and store 7-Methyl-4-azaspiro[2.5]octane hydrochloride?

  • Safety Protocols :

  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards.
  • Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation.
  • Conduct regular stability assessments via thermogravimetric analysis (TGA) to monitor decomposition thresholds .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • NMR : Assign spirocyclic proton environments using 2D COSY and HSQC to resolve overlapping signals.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to confirm molecular weight (m/z ≈ 190–200 for the free base).
  • FT-IR : Identify secondary amine (N–H stretch ~3300 cm⁻¹) and hydrochloride salt (broad O–H/N–H bands) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 7-Methyl-4-azaspiro[2.5]octane hydrochloride in novel reactions?

  • Strategy : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. Tools like Gaussian or ORCA can simulate nucleophilic/electrophilic sites. Pair with cheminformatics to predict regioselectivity in cross-coupling reactions .
  • Case Study : For amidation reactions, compute Fukui indices to identify reactive nitrogen centers. Validate predictions with kinetic studies using stopped-flow UV-Vis .

Q. How to resolve contradictions in kinetic data for degradation pathways under varying pH?

  • Troubleshooting Approach :

  • Use multivariate analysis (e.g., PCA or PLS regression) to decouple pH-dependent degradation mechanisms (hydrolysis vs. oxidation).
  • Validate with isotopically labeled analogs (e.g., deuterated methyl groups) to track degradation intermediates via LC-MS/MS .
    • Example : At pH < 3, protonation of the spirocyclic amine accelerates hydrolysis, while oxidative pathways dominate at pH > 7. Confirm via Arrhenius plots and radical scavenger assays .

Q. What experimental designs are optimal for studying its membrane permeability in drug discovery?

  • Method :

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Use lipid compositions mimicking blood-brain barrier (BBMEC) or intestinal (Caco-2) models.
  • DOE Factors : pH (5.0–7.4), temperature (25–37°C), and co-solvents (DMSO ≤ 1%).
  • Data Analysis : Apply nonlinear regression to correlate logP values with permeability coefficients .

Methodological Resources

  • Synthesis Optimization : Refer to ICReDD’s reaction path search protocols for spirocyclic systems .
  • Analytical Validation : Follow USP guidelines for hydrochloride salt quantification using potentiometric titration .
  • Data Interpretation : Use R or Python packages (e.g., ChemPy) for kinetic modeling and statistical validation of DOE results .

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